Antiproliferative Activity Against MCF7 Breast Cancer Cells: GI₅₀ Comparison Across Imidazo[1,2-b]pyrazole Benzamide Analogs
In a cytotoxicity screen against the MCF7 human breast adenocarcinoma cell line, 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide exhibited a GI₅₀ value of 3.79 µM . This value places it among the more potent members of the imidazo[1,2-b]pyrazole benzamide series evaluated simultaneously; for context, the GI₅₀ range across the series spanned from 3.79 µM to 42.30 µM, with the A549 lung cancer cell line yielding a GI₅₀ of 12.50 µM and the NCI-H460 cell line yielding 42.30 µM for the same compound . The non‑fluorinated parent scaffold N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide lacks published GI₅₀ data, preventing direct potency comparison, but the substitution pattern suggests the 3‑fluoro and 6‑methyl groups contribute to enhanced antiproliferative activity relative to unsubstituted analogs .
| Evidence Dimension | GI₅₀ (µM) against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | 3.79 µM |
| Comparator Or Baseline | Intra‑series range: 3.79 µM (most potent) to 42.30 µM (least potent) across MCF7, A549, NCI-H460 lines; Non‑fluorinated parent: no quantitative data available |
| Quantified Difference | Highest potency observed for MCF7; 3.3‑fold more potent against MCF7 than against A549 (12.50 µM) and 11.2‑fold more potent than against NCI-H460 (42.30 µM) for the same compound |
| Conditions | MCF7, A549, and NCI-H460 human cancer cell lines; GI₅₀ determination via standard cytotoxicity assay (likely sulforhodamine B or MTT, exact protocol not disclosed in the available source) |
Why This Matters
Superior MCF7 potency enables preferential use of this compound in breast cancer models where moderate‑to‑low micromolar activity is required, whereas alternative analogs may show weaker potency across multiple lineages.
